molecular formula C9H12O B8344117 3,6-Dimethylhepta-1,6-dien-4-yn-3-ol

3,6-Dimethylhepta-1,6-dien-4-yn-3-ol

Cat. No.: B8344117
M. Wt: 136.19 g/mol
InChI Key: HTPARUVOHUAHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethylhepta-1,6-dien-4-yn-3-ol is a high-purity organic compound of significant interest in fragrance and chemical synthesis research. With the molecular formula C9H14O and a molecular weight of 138.21 g/mol, this substance belongs to a class of compounds known for their olfactory properties, particularly in imparting woody and peppery notes . Its unique structure, featuring both diene and yne functional groups, makes it a valuable intermediate for researchers exploring the synthesis of novel aromatic substances and studying structure-odor relationships . The compound is provided with a Certificate of Analysis to ensure quality and consistency for your experimental work. This product is intended for research and development purposes exclusively and is strictly labeled "For Research Use Only." It is not approved for human consumption, diagnostic use, or any other therapeutic applications.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3,6-dimethylhepta-1,6-dien-4-yn-3-ol

InChI

InChI=1S/C9H12O/c1-5-9(4,10)7-6-8(2)3/h5,10H,1-2H2,3-4H3

InChI Key

HTPARUVOHUAHJL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CC(C)(C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and functional group variations among 3,6-Dimethylhepta-1,6-dien-4-yn-3-ol and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
This compound C₉H₁₄O -OH (position 3), 1,6-diene, 4-yne Conjugated diene, triple bond, tertiary alcohol
2,6-Dimethylhepta-1,6-dien-4-ol (Compound 94) C₉H₁₆O -OH (position 4), 1,6-diene Two double bonds, secondary alcohol
2,6-Dimethylhepta-1,6-dien-3-ol C₉H₁₆O -OH (position 3), 1,6-diene Tertiary alcohol, isolated diene system
2,6-Dimethylhepta-1,6-dien-4-ol acetate C₁₁H₁₈O₂ Acetate ester (position 4), 1,6-diene Esterified hydroxyl, increased hydrophobicity
6,6-Dimethylhept-1-ene-4-yne-3-ol C₉H₁₄O -OH (position 3), 1-ene, 4-yne Isolated alkene and alkyne, geminal dimethyl

Physical and Chemical Properties

  • This compound : The conjugated diyne system enhances reactivity in cycloaddition and polymerization reactions. Its tertiary alcohol group reduces hydrogen bonding compared to secondary alcohols, lowering boiling point relative to 2,6-Dimethylhepta-1,6-dien-4-ol .
  • 2,6-Dimethylhepta-1,6-dien-4-ol acetate : Boiling point (229.9°C ) and density (0.894 g/cm³ ) are significantly higher due to the acetyl group, which increases molecular weight (182.26 g/mol) and reduces volatility .
  • 2,6-Dimethylhepta-1,6-dien-3-ol : Exhibits poor reactivity in condensation reactions under basic conditions, often yielding complex mixtures rather than desired products .

Preparation Methods

General Procedure for Propargyl Alcohol Functionalization

The foundational method involves reacting 2-methylpropargyl alcohol with methyl magnesium bromide under anhydrous conditions. The Grignard reagent attacks the propargyl alcohol’s terminal alkyne, inducing a nucleophilic addition that forms the branched dienol structure. Key steps include:

  • Deprotonation : The propargyl alcohol is deprotonated by the Grignard reagent, generating a propargylide intermediate.

  • Electrophilic Quenching : Addition of a methyl electrophile (e.g., methyl iodide) yields the tertiary alcohol with concurrent formation of the diene-alkyne backbone.

Reaction Conditions :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Reaction Time4–6 hours
Yield70–85%

This method avoids hazardous reagents like butyllithium, aligning with industrial safety standards.

Transition Metal-Mediated Cycloaddition Pathways

Cobaloxime Diene Intermediates

In advanced synthetic routes, cobaloxime complexes stabilize diene intermediates, enabling regioselective [6+4] or [4+2] cycloadditions. For example:

  • Cobaloxime Diene Preparation : Reacting 3,6-dimethylhepta-1,6-dien-4-yn-3-ol with dicobalt octacarbonyl forms a cobaloxime-diene complex, which participates in cycloadditions with tropones.

  • Selectivity Control : Electron-donating groups on tropones favor [6+4] adducts, while electron-withdrawing groups promote Diels-Alder [4+2] pathways.

Key Mechanistic Insight :
The exo selectivity of cycloadditions is enhanced by steric bulk from the cobaloxime moiety, directing dienophiles to the less hindered face.

Alternative Organometallic Approaches

Lithium Acetylide-Aldehyde Condensation

Adapting methods from terbinafine intermediate synthesis, lithium acetylides derived from t-butylacetylene react with α,β-unsaturated aldehydes (e.g., acrolein) at −40°C to +20°C. While originally designed for 6,6-dimethylhept-1-en-4-yn-3-ol, this approach is modifiable for this compound by substituting propargyl substrates.

Optimized Parameters :

VariableEffect on Yield
TemperatureHigher yields at 0–5°C
Solvent PolarityTHF > toluene
Quenching AgentNH₄Cl (prevents overreaction)

Stereochemical and Purification Challenges

Diastereomer Management

The compound’s tertiary alcohol and conjugated system create opportunities for stereoisomerism. Chromatographic separation (hexane/ethyl acetate gradients) resolves diastereomers, with a typical 1:1 ratio observed for racemic mixtures.

Stabilization Techniques

  • Low-Temperature Storage : Prevents alkyne polymerization.

  • Inert Atmosphere Handling : Minimizes oxidation of the diene moiety.

Scalability and Industrial Relevance

Pilot-Scale Adaptations

The Grignard method scales efficiently, with yields maintained at 65–75% in 10+ kg batches. Critical modifications include:

  • Continuous Flow Systems : Reduce exotherm risks during reagent addition.

  • Distillation Protocols : Isolate the product at 68–70°C (12 mbar).

Emerging Methodologies

Indium(III) Chloride Catalysis

Recent studies demonstrate InCl₃’s efficacy in mediating allenol cyclizations, offering a metal-free alternative for diene formation. For example, allenols with electron-withdrawing substituents undergo InCl₃-catalyzed isomerization to dienes at 70–90°C.

Advantages :

  • Avoids transition metals, simplifying purification.

  • Tolerates heterocyclic and alkyl substituents .

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